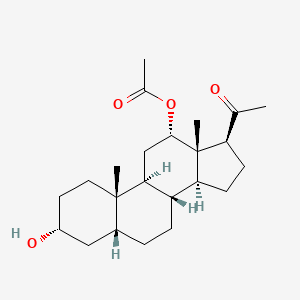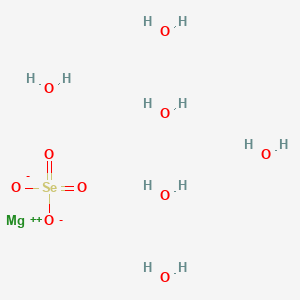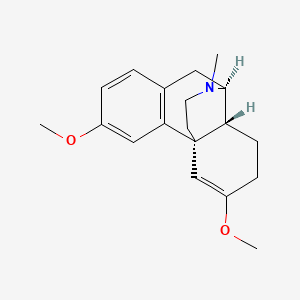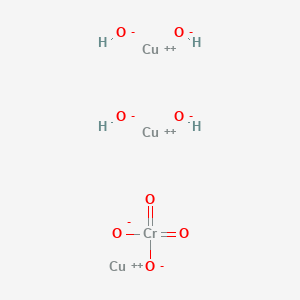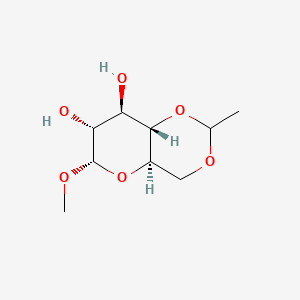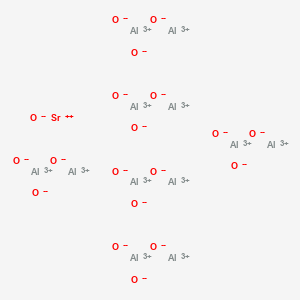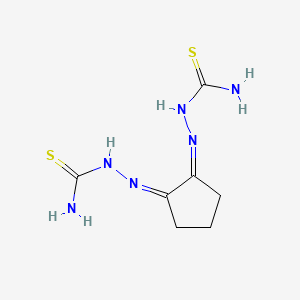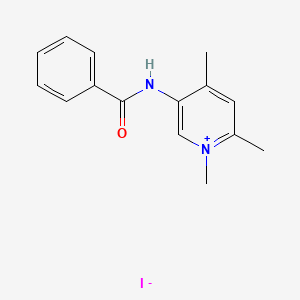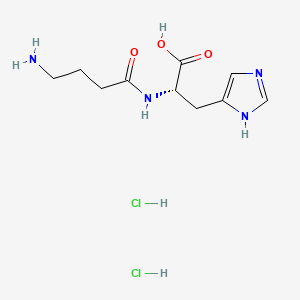
Cesium stearate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Enhancing Solar Cell Efficiency : Cesium stearate (CsSt) is used to modify the interface of electron-extracting contacts in inverted organic solar cells. It improves the surface morphology, energy level, and conductivity of zinc oxide (ZnO) films, leading to highly efficient solar cells with improved power conversion efficiency (PCE) (Wang et al., 2014).
Application in Organic Light-Emitting Diodes (OLEDs) : Cesium stearate is used as an electron-injection layer in OLEDs. It demonstrates comparable performance to devices using vacuum-deposited barium, without compromising color purity (Wetzelaer et al., 2013).
Improving Organic Photovoltaic Performance : Incorporation of solution-processed cesium stearate as a cathode interfacial layer in organic solar cells significantly enhances their performance. This suggests a practical pathway for efficiency improvement in solar cells (Wang et al., 2014).
Separation of Cesium Ions : Research in cesium separation technology includes precipitation, ion-exchange, and extraction. Future research is expected to focus on novel extraction reagents and porous ion-exchange materials for efficient cesium separation (Xi-ping, 2010).
Detection of Cesium Ions : Chemically derived optical sensors, especially fluorescent optical chemosensors, are used for detecting cesium ions. They offer high sensitivity and are nondestructive, making them suitable for environmental and biological systems (Kumar et al., 2016).
Cesium in Biological Systems : Studies on cesium's effects on biological systems indicate moderate toxicity and potential therapeutic applications in certain psychological disorders and tumors (Pinsky & Bose, 1984).
Environmental Bioremediation : Exiguobacterium acetylicum CR1, a soil bacterium, is effective in removing cesium from contaminated water, showing potential for environmental bioremediation (Oh et al., 2018).
Properties and Decomposition : Studies on cesium stearate's thermogravimetry and infrared absorption spectra provide insights into its properties and decomposition processes (Mehrotram et al., 1983).
Safety and Hazards
When handling cesium stearate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propriétés
IUPAC Name |
cesium;octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.Cs/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZGEDNSZCPRCJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35CsO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cesium stearate | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


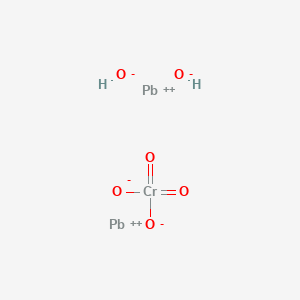
![(1R,4R,5R,8R,10S,13R,14R,17R,18S,19S,20S)-10-hydroxy-19-(2-hydroxypropan-2-yl)-4,5,9,9,13-pentamethyl-21-oxahexacyclo[18.2.1.01,18.04,17.05,14.08,13]tricosan-22-one](/img/structure/B577305.png)
